molecular formula C10H10FNO2 B2827815 Methyl 6-fluoroindoline-2-carboxylate CAS No. 1779447-03-8

Methyl 6-fluoroindoline-2-carboxylate

Cat. No.: B2827815
CAS No.: 1779447-03-8
M. Wt: 195.193
InChI Key: TVVUNKCOKJKNIJ-UHFFFAOYSA-N
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Description

Methyl 6-fluoroindoline-2-carboxylate is a fluorinated indoline derivative featuring a fluorine atom at the 6-position of the indoline ring and a methyl ester group at the 2-carboxylate position. Indoline derivatives are partially hydrogenated analogs of indoles, which are pivotal in medicinal chemistry due to their bioisosteric properties and diverse pharmacological activities. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the methyl ester improves solubility and serves as a prodrug moiety for carboxylic acid derivatives.

Properties

IUPAC Name

methyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVUNKCOKJKNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoroindoline-2-carboxylate typically involves the reaction of 6-fluoroindoline with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoroindoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-fluoroindoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-fluoroindoline-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Other Halogens or Functional Groups

Methyl 6-(Trifluoromethyl)-1H-Indole-2-Carboxylate
  • Structure : Replaces the 6-fluoro group with a trifluoromethyl (-CF₃) substituent.
  • Impact : The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity and resistance to oxidative metabolism compared to the single fluorine atom in Methyl 6-fluoroindoline-2-carboxylate .
  • Applications : Commonly used in agrochemicals and pharmaceuticals for enhanced stability.
Ethyl 5-Chloro-6-Fluoro-1H-Indole-2-Carboxylate
  • Structure : Contains chlorine at the 5-position and fluorine at the 6-position, with an ethyl ester.
  • Impact : The dual halogenation (Cl and F) introduces steric and electronic effects that may alter binding affinity in receptor-targeted applications. The ethyl ester may prolong half-life compared to methyl esters due to slower hydrolysis .
Methyl 6-Methoxy-1H-Indole-2-Carboxylate
  • Structure : Substitutes fluorine with a methoxy (-OCH₃) group at the 6-position.
  • However, it reduces metabolic stability compared to fluorine .

Positional Isomerism and Ring Saturation

Ethyl 6-Fluoro-4-Methyl-2,3-Dihydro-1H-Indole-2-Carboxylate
  • Structure : Features a saturated 2,3-dihydroindole (indoline) core with a methyl group at the 4-position and ethyl ester.
  • The additional methyl group may enhance steric hindrance .
6-Fluoro-1H-Indole-2-Carboxylic Acid
  • Structure : Aromatic indole ring with a carboxylic acid group instead of a methyl ester.
  • Impact : The carboxylic acid improves hydrogen-bonding capacity but reduces cell membrane permeability compared to the ester form. This compound is often used as an intermediate in prodrug synthesis .

Electronic and Physicochemical Properties

The table below summarizes key differences:

Compound Name Substituent(s) Ester Group Ring Saturation Molecular Weight (g/mol) LogP* (Predicted)
This compound 6-F, 2-COOCH₃ Methyl Indoline (saturated) 209.19 1.8
Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate 6-CF₃, 2-COOCH₃ Methyl Indole (aromatic) 257.18 2.5
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate 5-Cl, 6-F, 2-COOCH₂CH₃ Ethyl Indole (aromatic) 271.68 2.7
6-Fluoro-1H-indole-2-carboxylic acid 6-F, 2-COOH None Indole (aromatic) 195.16 1.2

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl 6-fluoroindoline-2-carboxylate (MFIC) is a compound derived from the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of MFIC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

MFIC features a fluorinated indoline core structure with a methyl ester group at the 2-position. The fluorine atom at the 6-position introduces unique electronic properties that may enhance its reactivity compared to non-fluorinated analogs. The methyl ester contributes to the compound's polarity and potential for various chemical interactions, making it a versatile candidate for biological applications.

MFIC exhibits several biological activities common to indole derivatives, including:

  • Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication through various mechanisms, including interference with viral enzymes and host cell interactions.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Studies have shown that MFIC can induce apoptosis in tumor cells by affecting mitochondrial membrane potential and generating reactive oxygen species (ROS) .
  • Antimicrobial Activity : As with other indole derivatives, MFIC may possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes.

Anticancer Activity

A study assessed the cytotoxic effects of MFIC on different cancer cell lines. The results indicated that MFIC significantly reduced cell viability in HeLa and HuTu 80 cells compared to normal Chang liver cells. The mechanism was linked to apoptosis induction, characterized by increased late-stage apoptotic cells at higher concentrations .

CompoundCell LineIC50 (µM)Mechanism of Action
MFICHeLa40Apoptosis induction via ROS production
HuTu 8035Mitochondrial membrane potential dissipation

Case Studies

  • Cytotoxicity Study : In a comparative study involving several fluorinated indoles, MFIC was evaluated for its cytotoxicity against colorectal cancer cells (HCT-116). Results showed that MFIC had an IC50 value in the low nanomolar range, indicating potent anticancer activity .
  • Mechanistic Insights : Further investigation into the mechanism revealed that MFIC treatment led to G2/M phase arrest in cancer cells, suggesting it may interfere with cell cycle regulation through modulation of cyclin B1 expression .

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